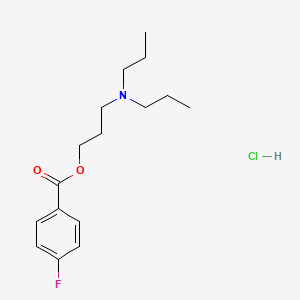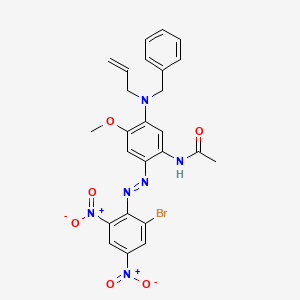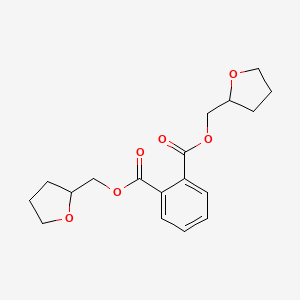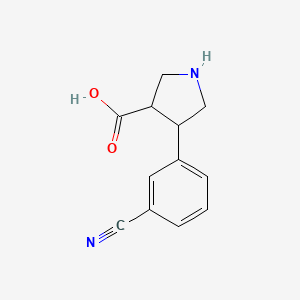![molecular formula C17H28N2O4 B13736465 Ethane-1,2-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane CAS No. 112666-65-6](/img/structure/B13736465.png)
Ethane-1,2-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethane-1,2-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane is a compound with significant industrial and scientific applications. It is known for its role in the synthesis of polyurethanes and other polymeric materials. This compound is characterized by its unique structure, which includes both ethane-1,2-diol and isocyanate functional groups, making it versatile in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethane-1,2-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane typically involves the reaction of ethane-1,2-diol with 1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using high-purity starting materials. The process may include steps such as distillation and purification to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
Ethane-1,2-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane undergoes various types of chemical reactions, including:
Addition Reactions: The isocyanate groups readily react with compounds containing active hydrogen atoms, such as alcohols and amines, to form urethanes and ureas.
Polymerization: This compound can participate in polymerization reactions to form polyurethanes, which are widely used in coatings, adhesives, and foams.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alcohols, amines, and catalysts such as tin compounds. The reactions are typically carried out under controlled temperature and pressure conditions to optimize yield and selectivity .
Major Products Formed
The major products formed from reactions involving this compound include polyurethanes and polyureas, which have diverse applications in various industries .
Applications De Recherche Scientifique
Ethane-1,2-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane has numerous scientific research applications, including:
Mécanisme D'action
The mechanism of action of ethane-1,2-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane involves the reaction of its isocyanate groups with active hydrogen-containing compounds. This leads to the formation of urethane and urea linkages, which are the basis for the polymeric structures it helps create. The molecular targets and pathways involved in these reactions are primarily the functional groups that can react with isocyanates .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-Methylenebis(4-isocyanatocyclohexane): Similar in structure but differs in the arrangement of isocyanate groups.
4,4’-Methylenebis(cyclohexyl isocyanate): Another related compound used in polyurethane synthesis.
Uniqueness
Ethane-1,2-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane is unique due to its combination of ethane-1,2-diol and isocyanate groups, which allows it to participate in a wide range of chemical reactions and form diverse polymeric materials .
Propriétés
Numéro CAS |
112666-65-6 |
|---|---|
Formule moléculaire |
C17H28N2O4 |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
ethane-1,2-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane |
InChI |
InChI=1S/C15H22N2O2.C2H6O2/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19;3-1-2-4/h12-15H,1-9H2;3-4H,1-2H2 |
Clé InChI |
KWXITRWAHDYEEE-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1CC2CCC(CC2)N=C=O)N=C=O.C(CO)O |
Numéros CAS associés |
39444-87-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


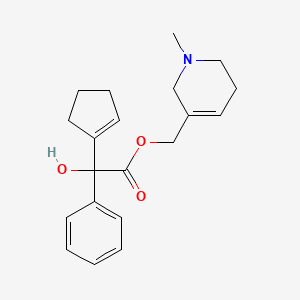

![2-Naphthalenecarboxamide, 3-hydroxy-N-(4-methoxyphenyl)-4-[(4-methylphenyl)azo]-](/img/structure/B13736403.png)
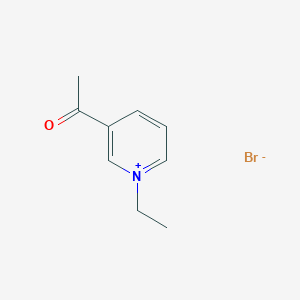
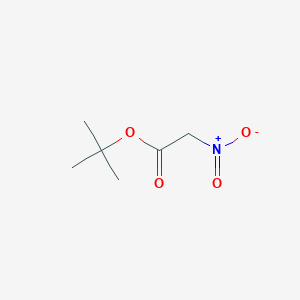
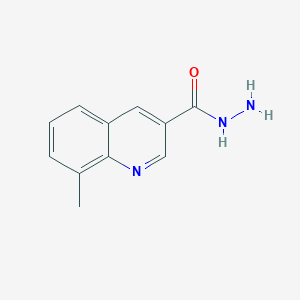
![Ethane-1,2-diol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane](/img/structure/B13736425.png)
